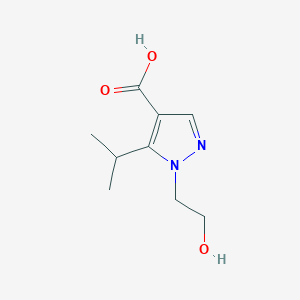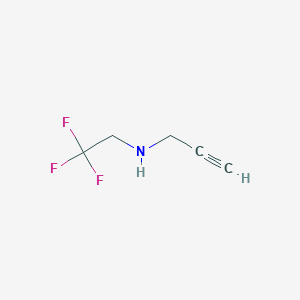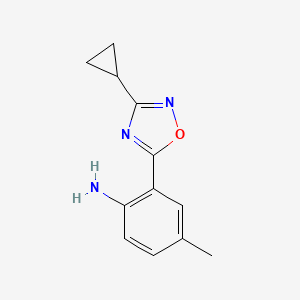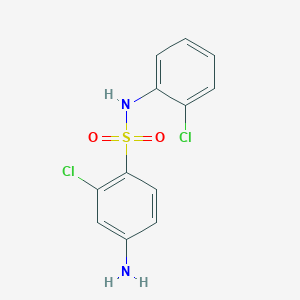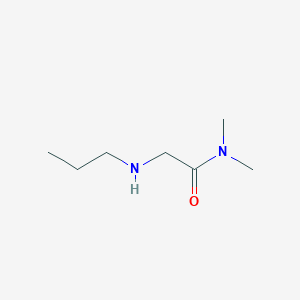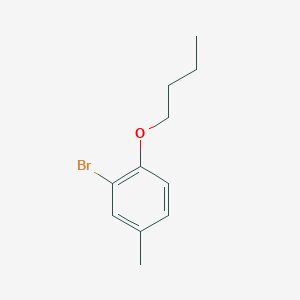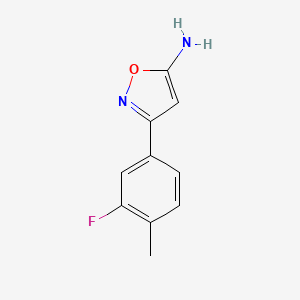
3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code or molecular formula. For a similar compound, “3-fluoro-4-methylbenzylamine”, the InChI code is 1S/C8H10FN/c1-6-2-3-7 (5-10)4-8 (6)9/h2-4H,5,10H2,1H3 . For “3-Fluoro-4-methylphenyl isocyanate”, the molecular formula is C8H6FNO .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular weight, physical state, storage temperature, and other factors. For a similar compound, “3-fluoro-4-methylbenzylamine”, the molecular weight is 139.17, and it is stored at 4°C . Another similar compound, “3-Fluoro-4-methylphenylboronic acid”, is a solid with a melting point range of 241 - 244 °C .
Wissenschaftliche Forschungsanwendungen
Antitumor Applications
Novel antitumor properties of similar compounds, such as 2-(4-aminophenyl)benzothiazoles, which possess selective and potent in vitro and in vivo antitumor activities, highlight the potential of structurally related molecules like 3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine in cancer research. These compounds, through modifications and prodrug strategies, aim to overcome drug lipophilicity limitations, achieving significant antitumor effects with manageable toxic side effects, making them candidates for clinical evaluation (Bradshaw et al., 2002).
Antimicrobial Activities
The synthesis and biological activity studies of Schiff and Mannich bases bearing similar moieties demonstrate promising antibacterial and antifungal activities. Such compounds, prepared through aminomethylation and bearing fluoro- and methylphenyl groups, exhibit good efficacy against various microbial strains, suggesting their utility in developing new antimicrobial agents (Karthikeyan et al., 2006).
Chemical Synthesis and Reactivity
The study of (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane as a reagent for determining the enantiomeric excess of α-chiral amines showcases the synthetic utility of fluorinated compounds in analytical chemistry. This fluorinated compound facilitates the straightforward, regioselective ring-opening of α-chiral primary and secondary amines, indicating the potential of related compounds for analytical and synthetic applications (Rodríguez-Escrich et al., 2005).
Neurokinin-1 Receptor Antagonism
Research on compounds with a similar structure has led to the development of orally active, water-soluble neurokinin-1 receptor antagonists. These compounds exhibit high affinity and efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression, highlighting the therapeutic potential of fluoro-methylphenyl compounds in neuropsychiatric disorder treatment (Harrison et al., 2001).
Safety And Hazards
The safety and hazards of a compound can be determined by its hazard statements and precautionary statements. For “3-fluoro-4-methylbenzylamine”, the hazard statements include H314 (causes severe skin burns and eye damage), and the precautionary statements include P260 (do not breathe dust/fume/gas/mist/vapors/spray) among others . For “3-Fluoro-4-methylphenylboronic acid”, it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-6-2-3-7(4-8(6)11)9-5-10(12)14-13-9/h2-5H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCITVOJHPPUQKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-4-methylphenyl)-1,2-oxazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



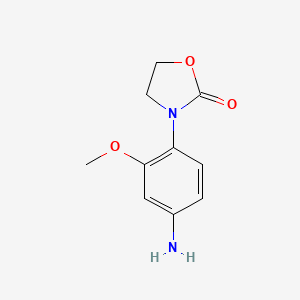
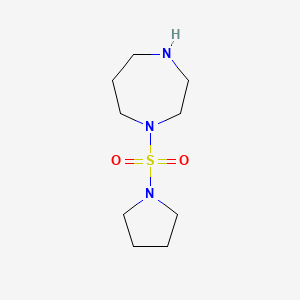

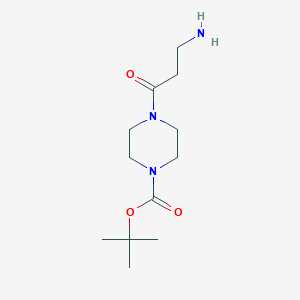
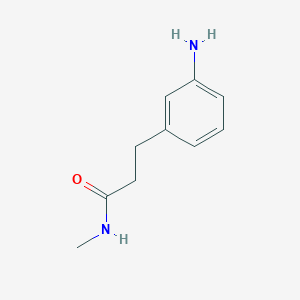
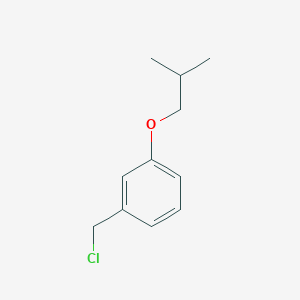
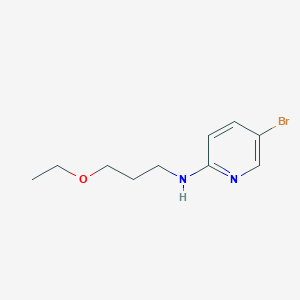
![2-[(3-Cyanophenyl)methanesulfonyl]benzoic acid](/img/structure/B1518858.png)
